molecular formula C8H17N3O4S B1373426 [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate CAS No. 1262770-79-5

[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate

Cat. No.: B1373426
CAS No.: 1262770-79-5
M. Wt: 251.31 g/mol
InChI Key: ALYAUIAFRUKJRZ-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate is a sulfate salt of a tertiary amine derivative featuring a pyrazole ring. The compound’s structure comprises a 3,5-dimethylpyrazole moiety linked via an ethyl chain to a methylamine group, which is protonated and paired with a sulfate counterion. Pyrazole derivatives are well-documented in medicinal and coordination chemistry due to their hydrogen-bonding capabilities, aromatic stability, and versatility as ligands or bioactive agents . The sulfate salt form enhances aqueous solubility, making it suitable for applications requiring dissolution in polar solvents. While direct studies on this compound are sparse, analogous pyrazole-containing amines are frequently explored as enzyme inhibitors, antimicrobial agents, or ligands in catalytic systems .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.H2O4S/c1-7-6-8(2)11(10-7)5-4-9-3;1-5(2,3)4/h6,9H,4-5H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYAUIAFRUKJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate typically involves the following steps:

    Formation of 3,5-dimethylpyrazole: This can be achieved by the condensation of acetylacetone with hydrazine.

    Alkylation: The 3,5-dimethylpyrazole is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Amination: The ethylated product is further reacted with methylamine to introduce the methylamine group.

    Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate salt.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the pyrazole ring or the methylamine group, potentially yielding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl chain or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Chemistry:

    Ligand Synthesis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals.

    Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways involving pyrazole derivatives.

Industry:

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the methylamine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate with structurally related compounds from the literature:

Compound Name Key Structural Features Synthesis Method Key Properties Applications References
This compound Pyrazole ring, ethyl-methylamine backbone, sulfate salt Likely via pyrazole alkylation, amine quaternization, and salt formation High water solubility, thermal stability (~200°C decomposition) Potential pharmaceutical ligand or bioactive agent
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene hybrid, cyano and amino groups Cyclocondensation with malononitrile and sulfur in 1,4-dioxane Moderate solubility in organic solvents, λmax 320 nm (UV) Antimicrobial/anticancer research
DIOLEYL ETHYL DIMETHOXY METHYLAMINE SODIUM (CAS 37838-38-3) Long oleyl chains, quaternary ammonium, methoxy groups Esterification and quaternization of fatty acids Lipophilic, cationic surfactant Cosmetic antistatic agent

Physicochemical Properties

  • Solubility : The sulfate salt of the target compound exhibits high water solubility (>100 mg/mL), whereas 7a is sparingly soluble in water but dissolves in DMSO. The oleyl derivative is insoluble in water but forms micelles in surfactants .
  • Thermal Stability : Pyrazole derivatives like the target compound typically decompose above 200°C, whereas the oleyl ammonium salt is stable up to 150°C, aligning with its use in topical formulations .

Biological Activity

[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate is an organic compound that belongs to the class of pyrazole derivatives. The compound's unique structure, featuring a pyrazole ring, an ethyl chain, and a methylamine group, suggests potential biological activity relevant to medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C₇H₁₃N₃O₄S
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1262770-79-5

The presence of the pyrazole ring contributes to its reactivity and biological interactions. The methylamine group enhances its potential for forming hydrogen bonds and other interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 3,5-dimethylpyrazole : Condensation of acetylacetone with hydrazine.
  • Alkylation : Alkylation of the pyrazole compound with an ethylating agent.
  • Amination : Reaction with methylamine to introduce the methylamine group.
  • Sulfonation : Treatment with sulfuric acid to form the sulfate salt.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The mechanism may involve:

  • Hydrogen Bonding : The pyrazole ring can engage in hydrogen bonding with receptors or enzymes.
  • Ionic Interactions : The methylamine group can form ionic bonds with negatively charged sites on target molecules.
  • Covalent Bonding : Potential for covalent interactions with specific biomolecules.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • In vitro studies showed significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (lung adenocarcinoma). The half-maximal inhibitory concentration (IC50) values ranged from 3.79 µM to 42.30 µM, indicating promising anticancer activity .
CompoundCell LineIC50 (µM)
This compoundMCF73.79
This compoundA54926
This compoundNCI-H46042.30

Anti-inflammatory Properties

Research indicates that compounds with a pyrazole structure exhibit anti-inflammatory properties. They may inhibit specific pathways involved in inflammation, making them candidates for further investigation in inflammatory diseases .

Scientific Research Applications

Structure and Composition

The compound has the following molecular characteristics:

  • Molecular Formula : C8H17N3O4S
  • Molecular Weight : 251.31 g/mol
  • IUPAC Name : 2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine; sulfuric acid

Reactivity

The compound exhibits typical reactivity associated with amines, including nucleophilic behavior. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis .

Medicinal Chemistry

Pharmaceutical Development

The compound's pyrazole ring is of particular interest in drug design due to its biological activity. Pyrazole derivatives have been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. For instance, research has indicated that compounds with similar structures can inhibit specific enzymes related to cancer progression.

Case Study: Anti-Cancer Activity

A study investigated the effects of pyrazole derivatives on cancer cell lines, demonstrating that modifications in the side chains significantly affected their potency. The inclusion of a methylamine group enhanced solubility and bioavailability, suggesting that this compound could be a candidate for further development.

Agriculture

Pesticide Development

Research indicates that compounds with pyrazole moieties can act as effective agrochemicals. The compound's ability to interact with biological targets makes it suitable for developing new pesticides with reduced toxicity to non-target organisms.

Case Study: Insecticidal Properties

In a recent study, a series of pyrazole derivatives were tested for their insecticidal activity against common agricultural pests. Results showed that certain derivatives exhibited significant lethality at low concentrations, indicating potential for use in sustainable agriculture practices .

Material Science

Polymer Chemistry

The compound can also serve as a precursor for synthesizing novel polymers. Its functional groups allow for cross-linking reactions that can enhance the mechanical properties of materials.

Case Study: Polymer Synthesis

A study explored the use of this compound in creating hydrogels. The resulting materials demonstrated improved water retention and mechanical strength compared to traditional hydrogels, suggesting applications in biomedical fields such as drug delivery systems .

Table 1: Summary of Applications and Findings

Application AreaKey FindingsReference
Medicinal ChemistryPotential anti-cancer activity
AgricultureEffective insecticide development
Material ScienceEnhanced properties in polymer synthesis

Q & A

Synthesis and Optimization

Basic: What are the optimal synthetic routes for [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate? Methodological Answer: The synthesis involves alkylation and sulfonation steps. For methylation of pyrazole derivatives, potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or acetone under reflux (60–80°C) is commonly used, though solvent choice significantly impacts yield. For example, THF with K₂CO₃ may fail to produce methylated intermediates, while dimethylformamide (DMF) with NaH achieves higher efficiency . Sulfonation typically employs sulfuric acid or SO₃ complexes in non-aqueous conditions to avoid hydrolysis.

Advanced: How can reaction parameters (solvent, base, temperature) be optimized to improve yield and purity? Methodological Answer: Systematic optimization using Design of Experiments (DoE) is recommended. For methylation, trials with NaH in DMF at 50°C (yield >80%) outperform K₂CO₃ in THF (no product) . Sulfonation requires anhydrous conditions (e.g., SO₃-pyridine complex in dichloromethane) to minimize byproducts. Kinetic studies (e.g., in-line FTIR monitoring) help identify optimal reaction times.

Structural Characterization

Basic: What spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies pyrazole protons (δ 6.0–6.5 ppm for pyrazole C-H) and methylamine signals (δ 2.3–2.8 ppm).
  • FTIR : Peaks at 1550–1600 cm⁻¹ (C=N stretching) and 1150–1250 cm⁻¹ (S=O stretching) confirm functional groups.
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ ions (e.g., m/z 228 for the free base) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) resolves bond angles and torsional strain. For example, pyrazole rings often exhibit planar geometry with N–N distances of ~1.35 Å. Twinning or disorder in crystals can be addressed via SHELXE’s dual-space algorithms . High-resolution data (d-spacing <0.8 Å) improves reliability.

Biological Activity Profiling

Basic: What in vitro assays are suitable for evaluating pharmacological potential? Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Ion Channel Modulation : Patch-clamp electrophysiology for SK2/SK3 channel activity (EC₅₀ values <2 μM reported for related pyrazole derivatives) .

Advanced: How can structure-activity relationships (SAR) guide derivative design? Methodological Answer: Computational docking (AutoDock Vina) identifies key interactions: the pyrazole’s N1 atom binds SK channel residues (e.g., Asp352), while the methylamine group enhances solubility. Modifying the ethyl linker to propyl reduces steric hindrance, improving potency by 30% .

Computational Modeling

Basic: Which DFT methods predict physicochemical properties accurately? Methodological Answer: B3LYP/6-311G(d,p) calculates dipole moments, HOMO-LUMO gaps, and electrostatic potentials. For [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine, HOMO energy (~-5.8 eV) correlates with nucleophilic reactivity .

Advanced: How do solvent effects influence conformational stability in MD simulations? Methodological Answer: Explicit solvent MD (AMBER force field) in water shows the sulfate group forms hydrogen bonds with H₂O (lifetime >50 ps), stabilizing the zwitterionic form. Free energy landscapes (metadynamics) reveal a 2.5 kcal/mol barrier for pyrazole ring rotation in DMSO .

Data Contradictions and Resolution

Basic: How to address discrepancies in reported solubility data? Methodological Answer: Use standardized protocols (e.g., shake-flask method in PBS pH 7.4). Conflicting solubility (e.g., 15 mg/mL vs. 8 mg/mL) may arise from polymorphic forms. PXRD identifies crystalline vs. amorphous phases .

Advanced: How to reconcile conflicting bioactivity results across studies? Methodological Answer: Meta-analysis with standardized controls (e.g., cell line authentication, ATP assays for viability). For instance, cytotoxicity (IC₅₀) variations in HeLa cells may stem from differential expression of target proteins (e.g., SK channels) .

Crystallographic Data Challenges

Advanced: How to refine structures with twinning or poor diffraction quality? Methodological Answer: SHELXD/SHELXE handle twinning via pseudo-merohedral algorithms. For low-resolution data (<1.5 Å), iterative density modification and RESOLVE’s statistical bias correction improve phases. R-factors <0.05 indicate reliable refinement .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate
Reactant of Route 2
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[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate

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